molecular formula C15H13ClN4 B5703268 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole

Cat. No.: B5703268
M. Wt: 284.74 g/mol
InChI Key: UGGNFHJMQWCSSB-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with 3-methylphenylhydrazine to form an intermediate, which is then cyclized using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted tetrazoles, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound may be used as a pesticide or herbicide, leveraging its chemical properties to protect crops from pests and diseases.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of microbial growth, disruption of cellular processes, or induction of cell death in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-5-(3-methylphenyl)-1H-tetrazole
  • 2-(2-chlorobenzyl)-5-(3-methylphenyl)-4H-tetrazole
  • 2-(2-chlorobenzyl)-5-(3-methylphenyl)-3H-tetrazole

Uniqueness

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-(3-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c1-11-5-4-7-12(9-11)15-17-19-20(18-15)10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGNFHJMQWCSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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